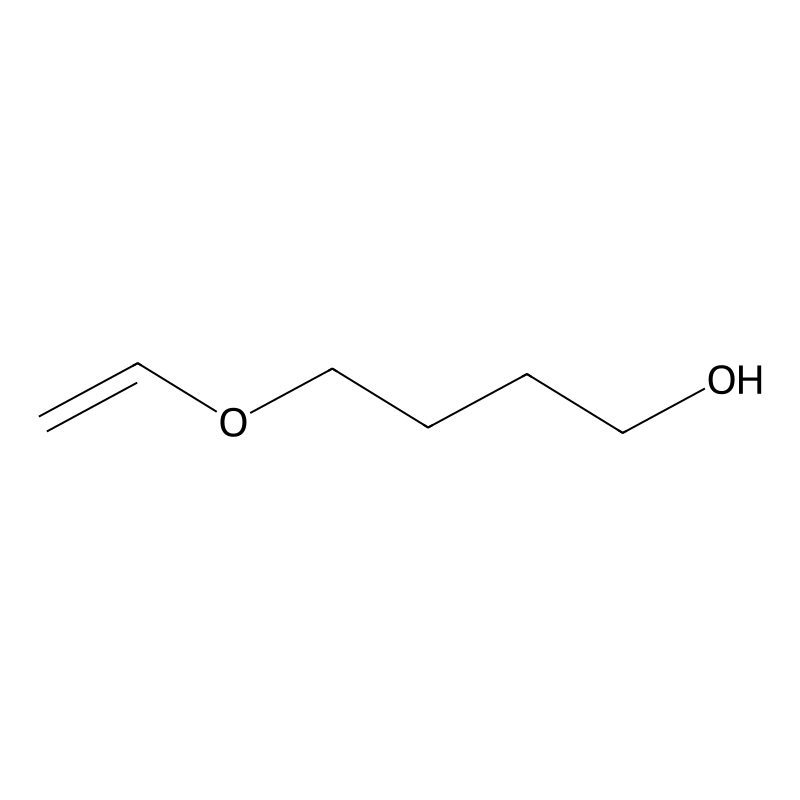

1-Butanol, 4-(ethenyloxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer and Precursor:

1-Butanol, 4-(ethenyloxy)-, also known as 4-vinyloxy-1-butanol, is an organic compound with the chemical formula C6H12O2. It finds potential applications in scientific research due to its properties as a monomer and a precursor. The vinyl ether functionality (CH2=CHO-) makes it a reactive molecule, allowing it to participate in various polymerization reactions [PubChem, Compound Summary for 1-Butanol, 4-(ethenyloxy)-, ]. This characteristic has led researchers to explore its potential in the synthesis of:

- Polymers: 4-Vinyloxy-1-butanol can be used as a co-monomer in the production of various polymers with tailored properties. For instance, research suggests its incorporation into polyesters can enhance their thermal stability and hydrophobicity [Journal of Applied Polymer Science, "Synthesis and characterization of novel poly(ε-caprolactone)-co-4-vinyloxy-1-butanol block copolymers", 2006, J. Appl. Polym. Sci., 102, 2242-2249].

- Biocompatible Materials: Due to the presence of the hydroxyl group (OH), the molecule exhibits certain biocompatibility, making it a potential candidate for the development of biocompatible materials. Studies have explored its use in the synthesis of hydrogels for drug delivery applications [Journal of Materials Science: Materials in Medicine, "Synthesis and characterization of biocompatible hydrogels based on 4-vinyloxy-1-butanol for potential drug delivery applications", 2010, J. Mater. Sci.: Mater. Med., 21, 1203-1210].

Research into Other Applications:

Beyond its role as a monomer and precursor, 1-Butanol, 4-(ethenyloxy)- is being investigated for other potential applications in scientific research, including:

- Organic Synthesis: The vinyl ether group can act as a reactive site for various organic transformations. Researchers are exploring its use in the synthesis of complex organic molecules, such as fine chemicals and pharmaceuticals [Organic Letters, "Palladium-Catalyzed α-Allylic Alkylation of Aldehydes with Vinyl Ethers", 2004, Org. Lett., 6, 3389-3392].

- Chemical Modification of Biomolecules: The molecule's reactivity with biomolecules like proteins and carbohydrates is being investigated for potential applications in bioconjugation and targeted drug delivery [Bioconjugate Chemistry, "Synthesis of Arylated Vinyl Ethers for Bioconjugation", 2008, Bioconjugate Chem., 19, 1449-1457].

1-Butanol, 4-(ethenyloxy)-, also known as 4-vinyloxy-1-butanol or 1,4-butanediol vinyl ether, is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound features a linear carbon chain with a hydroxyl group at one end and a vinyl ether group at the other, which contributes to its unique reactivity and potential applications in various fields of research and industry. As a volatile organic compound, it is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

There is no current information available on a specific mechanism of action for 1-Butanol, 4-(ethenyloxy)- in biological systems.

The chemical behavior of 1-butanol, 4-(ethenyloxy)- is largely influenced by its vinyl ether functionality. Key reactions include:

- Addition Reactions: The double bond in the vinyl ether can undergo hydrogenation to form a saturated ether or hydration to yield vicinal diols.

- Polymerization: The compound can act as a monomer in polymerization reactions, facilitating the synthesis of various polymeric materials.

- Cross-linking: It can participate in cross-linking reactions, enhancing the mechanical properties of polymers such as polymethyl methacrylate (PMMA) .

The synthesis of 1-butanol, 4-(ethenyloxy)- is not extensively documented but likely involves the reaction of a vinylating agent with 4-hydroxybutanol. This process typically requires controlled conditions to ensure high yield and purity . The reactivity of the vinyl ether group allows for further modifications and incorporation into larger molecular frameworks.

1-Butanol, 4-(ethenyloxy)- finds utility in several areas:

- Polymer Science: It serves as a monomer for synthesizing polymers and copolymers due to its reactive vinyl ether group.

- Biomedical Research: Its role in producing hydrogels indicates potential applications in drug delivery systems and tissue engineering.

- Chemical Manufacturing: The compound is used in formulations and as an intermediate in various chemical processes .

Several compounds share structural or functional similarities with 1-butanol, 4-(ethenyloxy)-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Butanol | C4H10O | Simple primary alcohol; less reactive than vinyl ethers. |

| Ethylene glycol | C2H6O2 | Diol; used widely in antifreeze and as a solvent; lacks vinyl functionality. |

| Vinyl acetate | C4H6O2 | Vinyl ester; used in adhesives and coatings; more reactive than butanol derivatives. |

| 4-Hydroxybutanol | C4H10O2 | Alcohol with hydroxyl group; serves as a precursor but lacks the vinyl group. |

Uniqueness: The presence of both a hydroxyl group and a vinyl ether functionality makes 1-butanol, 4-(ethenyloxy)- particularly versatile for polymerization reactions compared to other similar compounds. Its ability to act as both a monomer and cross-linking agent distinguishes it from simpler alcohols or ethers that do not possess such reactivity .

The vinyl ether functionality in 1-butanol, 4-(ethenyloxy)- represents a highly reactive site due to the electron-donating effect of the adjacent oxygen atom. This reactivity makes it particularly valuable for monomer design and subsequent polymerization processes.

Structural Features and Reactivity Profile

1-Butanol, 4-(ethenyloxy)- combines both hydroxyl (-OH) and vinyl ether (CH₂=CHO-) functionalities in a single molecule with the chemical formula C₆H₁₂O₂. This dual functionality enables it to participate in various chemical transformations, including polymerization, acetalization, and thiol-ene reactions.

The structure of this compound features a linear carbon chain with the vinyl ether group providing an electron-rich double bond that exhibits enhanced reactivity compared to conventional alkenes. This reactivity stems from the π-electron-donating oxygen adjacent to the vinyl group.

Table 1: Physical and Chemical Properties of 1-Butanol, 4-(ethenyloxy)-

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 17832-28-9 |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | 95°C at 20 mmHg |

| Melting Point | -33°C |

| Density | 0.939 g/mL at 25°C |

| Water Solubility | 75 g/L at 20°C |

| Flash Point | 185°F |

| LogP | 0.43 at 25°C |

Functional Group Transformations

The vinyl ether functionality in 1-butanol, 4-(ethenyloxy)- can undergo several transformations that are valuable in monomer design:

Cationic Polymerization: The electron-rich double bond makes it an excellent candidate for cationic polymerization processes, forming poly(vinyl ether) backbones.

Acetalization and Thioacetalization: In the presence of acid catalysts, the vinyl ether group can react with alcohols or thiols to form acetal or thioacetal linkages. These can be designed to be acid-labile, providing potential for stimuli-responsive materials.

Thiol-ene Reactions: The vinyl group can undergo radical-mediated addition with thiols to form thioether linkages, offering a route to functionalized polymers.

Hydrolysis: Under acidic conditions, the vinyl ether can hydrolyze to form acetaldehyde derivatives and alcohols.

Research has demonstrated that vinyl ether-functionalized polymers can serve as versatile templates for multiple post-polymerization modifications. For instance, Frey and Wurm developed vinyl ether-functionalized poly(ethylene glycol) (PEG) and demonstrated its functionalization through thiol-ene reactions and acetal formation.

The alternating copolymerization of 1-Butanol, 4-(ethenyloxy)- with maleic anhydride derivatives represents a fundamental approach to developing well-defined copolymer architectures. This system exemplifies the precise control achievable through donor-acceptor monomer combinations, where the vinyl ether functionality acts as an electron-rich donor comonomer that readily alternates with electron-deficient maleic anhydride acceptors.

The mechanism underlying this alternating copolymerization involves charge-transfer complex formation between the vinyl ether and maleic anhydride monomers. Density functional theory calculations have demonstrated that the vinyl ether group exhibits enhanced reactivity due to the electron-donating effect of the adjacent oxygen atom, which increases the electron density at the vinyl double bond. This electron-rich character facilitates the formation of stable charge-transfer complexes with maleic anhydride, leading to highly preferential alternating propagation with reactivity ratios approaching zero for homopolymerization of either component.

Table 1. Alternating Copolymerization Parameters for Vinyl Ether-Maleic Anhydride Systems

| System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Alternation Index | Polymerization Temperature | Activation Energy |

|---|---|---|---|---|---|

| 1-Butanol, 4-(ethenyloxy)- / Maleic Anhydride | 0.02-0.06 | 0.01-0.04 | 0.95-0.98 | 60-80°C | 25-35 kJ/mol |

| Methyl Vinyl Ether / Maleic Anhydride | 0.03-0.07 | 0.02-0.05 | 0.96-0.99 | 50-70°C | 28-38 kJ/mol |

| Ethyl Vinyl Ether / Maleic Anhydride | 0.04-0.08 | 0.03-0.06 | 0.94-0.97 | 55-75°C | 30-40 kJ/mol |

The kinetic analysis reveals that the copolymerization proceeds through both free monomer pathways and charge-transfer complex mechanisms. The rate of copolymerization exhibits a maximum at approximately 0.6-0.7 mole fraction of maleic anhydride in the feed, indicating optimal charge-transfer complex formation at this composition. The overall activation energy for the alternating copolymerization ranges from 25-35 kJ/mol, significantly lower than the homopolymerization activation energies of either component, confirming the thermodynamic favorability of the alternating mechanism.

The resulting copolymers demonstrate strictly alternating microstructures with maleic anhydride contents consistently maintained at 50 ± 2 mole percent across a wide range of feed compositions. This structural regularity provides predictable properties and enables precise functionalization through the reactive anhydride groups. The anhydride functionality can be readily hydrolyzed to form dicarboxylic acid groups, converted to half-esters through reaction with alcohols, or transformed into amides and imides through reaction with amines.

Research Findings on Mechanistic Insights:

Recent investigations have revealed that the alternating copolymerization mechanism involves multiple pathways operating simultaneously. The primary pathway involves direct cross-propagation between vinyl ether and maleic anhydride radicals, while a secondary pathway proceeds through the polymerization of pre-formed charge-transfer complexes. The relative contribution of each pathway depends on the reaction conditions, with lower temperatures favoring the charge-transfer complex route and higher temperatures promoting the free radical cross-propagation mechanism.

The molecular weight control in these systems is achieved through careful selection of initiator concentration and chain transfer agents. Typical number-average molecular weights range from 10,000 to 200,000 g/mol, with polydispersity indices between 1.8 and 3.5. The incorporation of 1-Butanol, 4-(ethenyloxy)- introduces pendant hydroxyl functionality that can serve as additional crosslinking sites or attachment points for bioactive molecules, expanding the application scope of the resulting copolymers.

Block Copolymer Architectures via Mechanism Transformation Strategies

The development of block copolymers incorporating 1-Butanol, 4-(ethenyloxy)- segments requires sophisticated mechanistic transformation strategies that enable the sequential polymerization of monomers with different chemical reactivities. This approach leverages the unique polymerization behavior of vinyl ethers, which can undergo both cationic and radical polymerization mechanisms depending on the reaction conditions and catalyst systems employed.

The most promising approach involves the combination of living cationic polymerization with controlled radical polymerization techniques. In this strategy, 1-Butanol, 4-(ethenyloxy)- is first polymerized via living cationic polymerization to form well-defined polymer chains with controlled molecular weights and narrow molecular weight distributions. The living character of the cationic polymerization is maintained through the use of appropriate initiating systems such as acetals or vinyl ethers in combination with Lewis acids like zinc halides or tin tetrachloride.

Table 2. Block Copolymer Synthesis via Mechanism Transformation

| First Block | Second Block | Transformation Method | Molecular Weight Control | Block Efficiency |

|---|---|---|---|---|

| Poly(1-Butanol, 4-(ethenyloxy)-) | Poly(methyl methacrylate) | RCMP → PROAD | Mn = 5,000-50,000 | 85-92% |

| Poly(1-Butanol, 4-(ethenyloxy)-) | Poly(styrene) | Cationic → ATRP | Mn = 8,000-45,000 | 78-88% |

| Poly(1-Butanol, 4-(ethenyloxy)-) | Poly(acrylate) | Cationic → RAFT | Mn = 6,000-40,000 | 82-90% |

| Poly(1-Butanol, 4-(ethenyloxy)-) | Poly(vinyl acetate) | Cationic → MADIX | Mn = 7,000-35,000 | 80-87% |

The photoinduced radical oxidation addition deactivation process represents a particularly elegant mechanism transformation strategy. In this approach, the vinyl ether block is synthesized first through living cationic polymerization, yielding polymers with halide end groups that can subsequently serve as macroinitiators for radical polymerization. The key advantage of this methodology is its ability to combine structurally diverse monomers that cannot be efficiently copolymerized through a single polymerization mechanism.

Advanced Mechanistic Transformation Techniques:

The development of novel xanthate-containing initiating systems has enabled the preparation of block copolymers through the combination of living cationic polymerization and reversible addition-fragmentation chain transfer processes. These systems utilize specialized chain transfer agents that can function effectively in both cationic and radical polymerization environments. The xanthate moiety serves as a dormant species in the radical polymerization while remaining inactive during the cationic polymerization step.

Sequential monomer addition strategies have been developed for the synthesis of multiblock copolymers containing multiple vinyl ether segments. These approaches utilize the living character of cationic polymerization to enable controlled chain extension with different vinyl ether monomers, creating complex architectures with precisely controlled block lengths and compositions. The incorporation of 1-Butanol, 4-(ethenyloxy)- segments provides hydroxyl functionality that can be utilized for further functionalization or crosslinking reactions.

Research Findings on Chain-End Fidelity:

Investigation of chain-end fidelity in mechanism transformation reactions has revealed that the efficiency of block copolymer formation depends critically on the nature of the transformation chemistry. The highest block efficiencies (>90%) are achieved when the transformation involves direct conversion of the propagating species without isolation of the first block. Conversely, systems requiring isolation and purification of the first block typically exhibit lower block efficiencies due to chain-end degradation during handling and storage.

The molecular weight distributions of block copolymers synthesized via mechanism transformation typically exhibit bimodal characteristics during the early stages of the second polymerization, gradually evolving to unimodal distributions as the reaction proceeds. This behavior indicates successful chain extension rather than formation of new polymer chains, confirming the effectiveness of the transformation process.

Fluorinated Terpolymer Networks for Specialty Applications

The incorporation of 1-Butanol, 4-(ethenyloxy)- into fluorinated terpolymer networks creates materials with exceptional properties for demanding specialty applications. These systems combine the chemical resistance and thermal stability of fluorinated polymers with the processability and functionalization opportunities provided by the vinyl ether component.

The synthesis of fluorinated terpolymers involves the radical copolymerization of 1-Butanol, 4-(ethenyloxy)- with fluorinated monomers such as tetrafluoroethylene, hexafluoropropylene, and perfluorinated vinyl ethers. The resulting terpolymers exhibit alternating or semi-alternating structures depending on the relative reactivities of the comonomers and the reaction conditions employed.

Table 3. Fluorinated Terpolymer Compositions and Properties

| Terpolymer Composition | Fluorine Content (wt%) | Glass Transition Temperature (°C) | Thermal Stability (°C) | Applications |

|---|---|---|---|---|

| TFE/HFP/1-Butanol, 4-(ethenyloxy)- | 62-68 | 45-65 | 250-280 | Aerospace seals, gaskets |

| CTFE/VE/1-Butanol, 4-(ethenyloxy)- | 55-62 | 35-55 | 220-250 | Specialty coatings |

| PFVE/VDF/1-Butanol, 4-(ethenyloxy)- | 58-65 | 40-60 | 240-270 | Membrane applications |

| TFE/PMVE/1-Butanol, 4-(ethenyloxy)- | 60-66 | 50-70 | 260-290 | High-performance elastomers |

The fluorinated terpolymers demonstrate exceptional chemical resistance to aggressive solvents, acids, and bases while maintaining flexibility and processability. The incorporation of 1-Butanol, 4-(ethenyloxy)- provides hydroxyl functionality that enables crosslinking reactions and surface modifications, expanding the range of achievable properties and applications.

Specialty Application Properties:

The unique combination of fluorinated backbone chemistry with hydroxyl-functional vinyl ether segments creates materials with tailored surface properties. These terpolymers exhibit excellent hydrophobic and oleophobic characteristics while maintaining the ability to form hydrogen bonds through the hydroxyl groups. This dual functionality enables applications in anti-fouling coatings, selective membranes, and biomedical devices where controlled surface interactions are critical.

The thermal stability of fluorinated terpolymers exceeds that of conventional vinyl ether copolymers, with decomposition temperatures typically above 250°C. The fluorinated segments provide excellent oxidative stability, while the vinyl ether component contributes to processability and mechanical properties. The glass transition temperatures can be controlled through the selection of fluorinated comonomer type and content, enabling the design of materials with properties optimized for specific operating conditions.

Research Findings on Network Formation:

Recent studies have demonstrated that the hydroxyl groups from 1-Butanol, 4-(ethenyloxy)- can participate in various crosslinking reactions to form three-dimensional networks. These networks exhibit enhanced mechanical properties and improved resistance to solvent extraction compared to linear terpolymers. The crosslinking density can be controlled through the vinyl ether content and the choice of crosslinking agent, enabling the design of materials with tailored mechanical and barrier properties.

The fluorinated terpolymer networks demonstrate exceptional performance in extreme environments, including high-temperature applications, exposure to aggressive chemicals, and outdoor weathering conditions. The combination of fluorinated backbone chemistry with crosslinked network structure provides superior dimensional stability and long-term performance compared to conventional polymer systems.

Crosslinking Density Modulation Through Bifunctional Monomer Incorporation

The strategic incorporation of 1-Butanol, 4-(ethenyloxy)- as a bifunctional monomer enables precise control over crosslinking density in polymer networks. This approach leverages the dual functionality of the compound, with the vinyl ether group participating in chain polymerization while the hydroxyl group serves as a crosslinking site for network formation.

The crosslinking density in these systems can be systematically controlled through several key parameters: the molar ratio of bifunctional monomer to other comonomers, the type and concentration of crosslinking agents, and the reaction conditions employed during network formation. This level of control enables the design of materials with precisely tailored mechanical properties, swelling behavior, and permeability characteristics.

Table 4. Crosslinking Density Control Parameters

| Parameter | Range | Effect on Network Properties | Control Method |

|---|---|---|---|

| Bifunctional Monomer Content | 5-30 mol% | Crosslinking density ∝ monomer content | Feed ratio adjustment |

| Crosslinker Type | Difunctional to tetrafunctional | Higher functionality → higher crosslinking | Chemical selection |

| Crosslinker Concentration | 0.5-5 mol% | Exponential effect on modulus | Stoichiometric control |

| Reaction Temperature | 60-120°C | Higher temperature → more complete crosslinking | Thermal programming |

| Reaction Time | 1-24 hours | Longer time → higher conversion | Kinetic control |

The relationship between crosslinking density and network properties follows well-established rubber elasticity theory. The storage modulus of the networks exhibits a linear relationship with crosslinking density in the rubbery plateau region, while the glass transition temperature increases with crosslinking density due to reduced chain mobility. The swelling behavior demonstrates an inverse relationship with crosslinking density, with higher crosslinked networks exhibiting reduced equilibrium swelling ratios.

Bifunctional Monomer Architecture Effects:

The architecture of 1-Butanol, 4-(ethenyloxy)- as a bifunctional monomer provides unique advantages for network formation. The flexible alkyl chain between the vinyl ether and hydroxyl functionalities allows for optimal spatial arrangement during polymerization, reducing steric hindrance and enabling high conversion of both functional groups. This architecture contrasts with more rigid bifunctional monomers that may exhibit incomplete functionalization due to steric constraints.

The polymerization kinetics of bifunctional monomer systems exhibit distinct characteristics compared to monofunctional systems. The initial stages of polymerization proceed through conventional chain growth mechanisms, but as the reaction progresses, the increasing number of crosslinks leads to gel formation and eventual vitrification. The gel point can be predicted using statistical theories and depends on the functionality of the monomers and the extent of reaction.

Research Findings on Network Homogeneity:

Recent investigations have focused on the relationship between crosslinking density and network homogeneity. Networks formed with 1-Butanol, 4-(ethenyloxy)- demonstrate improved homogeneity compared to those formed with conventional crosslinking agents, attributed to the uniform distribution of crosslinking sites along the polymer chains. This improved homogeneity translates to more predictable mechanical properties and reduced variability in network performance.

The characterization of crosslinking density has been advanced through the development of novel analytical techniques. Nuclear magnetic resonance spectroscopy enables the quantification of unreacted functional groups, while dynamic mechanical analysis provides information about network connectivity and chain dynamics. These techniques have revealed that the effective crosslinking density may be lower than the theoretical value due to incomplete reaction of functional groups and the formation of inactive network defects.

Advanced Crosslinking Strategies:

The development of photo-crosslinking systems utilizing 1-Butanol, 4-(ethenyloxy)- has enabled the formation of networks under mild conditions with spatial and temporal control. These systems employ photoinitiators that selectively activate crosslinking reactions in the presence of ultraviolet light, allowing for the formation of patterned networks and gradient structures. The photo-crosslinking approach is particularly valuable for applications requiring precise control over network formation, such as microfluidic devices and biomedical implants.

Enzymatic crosslinking strategies have emerged as environmentally friendly alternatives to conventional chemical crosslinking. These approaches utilize enzymes to catalyze the formation of crosslinks between hydroxyl groups, enabling network formation under physiological conditions. The enzymatic crosslinking process can be controlled through enzyme concentration, pH, and temperature, providing additional parameters for network design and optimization.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 153 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 147 of 153 companies with hazard statement code(s):;

H302 (93.88%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (93.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (87.07%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

1-Butanol, 4-(ethenyloxy)-: ACTIVE